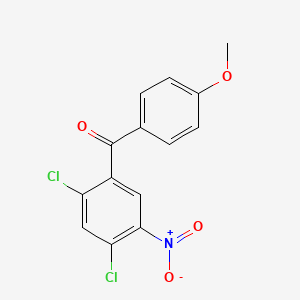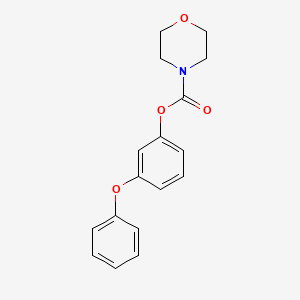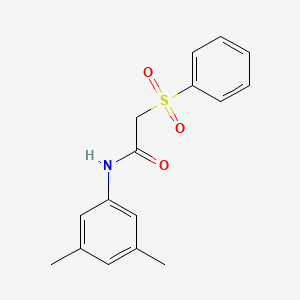![molecular formula C15H23NO B5817327 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)
1-[2-(2,3-dimethylphenoxy)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,3-dimethylphenoxy)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
作用機序
The exact mechanism of action of 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine is not fully understood. However, it is believed that this compound acts by modulating various signaling pathways and enzymes in the body. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, monoamine oxidase, and phosphodiesterase. It has also been shown to modulate various neurotransmitter systems such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
1-[2-(2,3-dimethylphenoxy)ethyl]piperidine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to improve cognitive function and memory in animal models. In addition, it has been shown to have antioxidant and anti-inflammatory effects in the body.
実験室実験の利点と制限
1-[2-(2,3-dimethylphenoxy)ethyl]piperidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations as well. It has low water solubility, which can make it difficult to use in aqueous experiments. It also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine. One potential direction is the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the study of the mechanism of action of this compound and its effects on various signaling pathways and enzymes in the body. Additionally, the development of new synthesis methods and purification techniques can improve the purity and yield of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can provide valuable insights into its potential therapeutic applications.
合成法
1-[2-(2,3-dimethylphenoxy)ethyl]piperidine can be synthesized using a multi-step process. The first step involves the condensation of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. The second step involves the reaction of 2-(2,3-dimethylphenoxy)ethanol with piperidine in the presence of a catalyst to form 1-[2-(2,3-dimethylphenoxy)ethyl]piperidine. The purity of the final product can be improved by using various purification techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
1-[2-(2,3-dimethylphenoxy)ethyl]piperidine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has shown promising results in the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, this compound has been used as a tool for the identification and characterization of various proteins and enzymes. In pharmacology, this compound has been used to study the mechanism of action of various drugs and to develop new drugs with improved therapeutic efficacy.
特性
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-7-6-8-15(14(13)2)17-12-11-16-9-4-3-5-10-16/h6-8H,3-5,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVLIVHIFHSMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5817246.png)

![N,N-dimethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5817257.png)
![4-(4-ethyl-1-piperazinyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5817260.png)

![3-{[(2-furoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5817278.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]azepane](/img/structure/B5817292.png)


methanone](/img/structure/B5817315.png)

![N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)
![methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5817340.png)